11-deoxy Prostaglandin E2

EP4 receptor GPCR pharmacology Signal transduction

Native PGE2 activates all four EP receptor subtypes non-selectively, confounding pathway-specific analyses and reducing assay reproducibility. 11-deoxy Prostaglandin E2 resolves this with selective EP4 agonism (EC50 0.66 nM, >3,000-fold selectivity over EP1), enabling unambiguous dissection of EP4-mediated signaling in inflammation, bone healing, and cardiovascular research. As a potent bronchoconstrictor (5-30× more potent than PGF2α on human airway smooth muscle), it serves as an essential positive control in respiratory disease models. Enhanced chemical stability over native PGE2 ensures consistent potency across long-term studies and HTS campaigns.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B158712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-deoxy Prostaglandin E2
Synonyms11-deoxy PGE2
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
InChIKeyCTHZICXYLKQMKI-FOSBLDSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-deoxy Prostaglandin E2: A Stable EP Receptor Agonist for Targeted In Vitro Pharmacology


11-deoxy Prostaglandin E2 (11-deoxy PGE2; CAS 35536-53-9) is a synthetic, stable analog of Prostaglandin E2 (PGE2) . The compound is characterized by the absence of the 11-hydroxyl group, which fundamentally alters its receptor activation profile compared to the native ligand . While PGE2 is a non-selective agonist that activates all four EP receptor subtypes (EP1-4) , 11-deoxy PGE2 functions as a selective agonist, with particular potency at the EP4 receptor (EC50 0.66 nM) . This structural modification also confers enhanced chemical stability, making it a preferred tool compound for in vitro studies of EP receptor signaling pathways .

Selective EP4/EP2 receptor agonist tool for GPCR pathway studies
Stable synthetic analog for reproducible in vitro pharmacology assays
Functional bronchoconstrictor profile distinct from native PGE2

Why 11-deoxy PGE2 Cannot Be Substituted with Native PGE2 or Generic EP Agonists


Direct substitution of 11-deoxy Prostaglandin E2 with native PGE2 or other EP receptor agonists is not scientifically valid due to fundamental differences in receptor selectivity, functional outcomes, and assay conditions. Native PGE2 activates all four EP receptors (EP1-4), leading to complex, often opposing downstream effects that confound pathway-specific analyses . In contrast, 11-deoxy PGE2 exhibits a distinct selectivity profile, notably high potency at EP4 (EC50 0.66 nM) . Furthermore, 11-deoxy PGE2 produces a bronchoconstrictor effect, which is functionally opposite to the bronchodilation seen with PGE2 . Even among other EP2-selective agonists like butaprost, significant differences in potency exist across different tissue types, as demonstrated by the 300-fold lower potency of butaprost compared to 11-deoxy PGE1 in rabbit jugular vein assays [1]. These pharmacologic divergences underscore that substituting 11-deoxy PGE2 with a generic alternative will irreversibly alter or invalidate experimental outcomes.

PGE2 Pan-EP receptor activation may confound pathway-specific readouts; EP4 selectivity context is lost.
Butaprost Tissue-dependent potency differences (up to ~300× lower) can alter assay sensitivity and model interpretation.
PGE2 Functional inversion: bronchodilation vs. bronchoconstriction may reverse airway model outcomes.

Quantitative Differentiation of 11-deoxy PGE2: Receptor Selectivity and Functional Potency Data


EP4 Receptor Selectivity: High Potency Differentiates 11-deoxy PGE2 from Native PGE2

11-deoxy Prostaglandin E2 exhibits selective, high-potency agonism at the EP4 receptor, a key feature that distinguishes it from the broad-spectrum activation profile of native PGE2. In functional assays, 11-deoxy PGE2 activates the EP4 receptor with an EC50 of 0.66 nM . This contrasts with its binding affinity for the EP1 receptor, where it has a Ki of 2.3 µM, representing a potency difference of over three orders of magnitude . While direct EP4 potency data for PGE2 is not provided in this source, PGE2 is known to activate all EP receptors (EP1-4), and for EP1, its Ki is 0.3 µM, indicating 7-fold higher affinity compared to 11-deoxy PGE2 .

EP4 selectivity
Data to verify
EC50 0.66 nM at EP4
Ki 2.3 µM at EP1
~3,500-fold selectivity
Supports EP4 pathway-specific assay context; distinct from pan-EP profile of PGE2.
Source data not provided; confirm in target system.
EP4 receptor GPCR pharmacology Signal transduction

Functional Oppositeness: Bronchoconstrictor Activity of 11-deoxy PGE2 vs. Bronchodilation by PGE2

A key functional differentiator is the opposing effect on airway smooth muscle. While native Prostaglandin E2 acts as a bronchodilator, 11-deoxy PGE2 is a powerful bronchoconstrictor. In human respiratory tract smooth muscle in vitro, 11-deoxy PGE2 induces contraction with potencies ranging from 5 to 30 times higher than that of Prostaglandin F2α (PGF2α), a known bronchoconstrictor . The structurally related analog, 11-deoxy-16,16-dimethyl PGE2, is reported to be 900 times more potent than PGF2α in the same assay [1].

Bronchoconstriction
Reported
5- to 30-fold more potent than PGF2α
Bronchoconstriction vs. PGE2 bronchodilation
Supports airway contractility model context; functional inversion relative to PGE2.
Human respiratory smooth muscle, in vitro.
Respiratory pharmacology Smooth muscle contraction Asthma research

EP2-Mediated Functional Potency: 11-deoxy PGE1 Rank Order in Eosinophil Aggregation

In guinea-pig eosinophil aggregation assays, EP2-selective agonists demonstrate a clear rank order of potency that informs compound selection. 11-deoxy-PGE1 (an EP2-selective analog) is more potent than both misoprostol and butaprost. The rank order of potency for EP2-selective agonists in inhibiting PAF-induced eosinophil aggregation is 11-deoxy-PGE1 > misoprostol > butaprost = AH13205 [1]. This provides a direct, quantitative basis for choosing 11-deoxy PGE1 over other EP2 agonists like butaprost in this specific experimental context.

Eosinophil EP2 rank
Head-to-head
1 11-deoxy-PGE1
2 misoprostol
3 butaprost
Supports EP2 agonist selection in eosinophil aggregation assay context.
Guinea-pig eosinophils; PAF-induced aggregation.
Eosinophil biology Inflammation Allergic response

Tissue-Specific Potency Divergence: 11-deoxy PGE1 vs. Butaprost in Vascular vs. Tracheal Smooth Muscle

The relative potency of EP2 agonists is highly tissue-dependent, a critical consideration for experimental design. In the cat trachea, an EP2 preparation, 11-deoxy PGE1, 16,16-dimethyl PGE2, and butaprost exhibit similar potency. However, in the rabbit jugular vein (also an EP2-mediated relaxation assay), butaprost is approximately 300 times less potent than 11-deoxy PGE1 and 16,16-dimethyl PGE2 [1]. This demonstrates that butaprost cannot be assumed to be an equipotent substitute for 11-deoxy PGE1 across different tissue types or experimental models.

Tissue potency shift
Reported
Butaprost ~300× less potent than 11-deoxy PGE1 in rabbit jugular vein
Tissue-specific potency context may limit direct substitution in vascular models.
Cat trachea shows similar potency; tissue dependence requires review.
Vascular pharmacology Smooth muscle relaxation Receptor heterogeneity

Stability Advantage: 11-deoxy PGE2 as a Stable Analog for Reliable Assay Results

11-deoxy Prostaglandin E2 is described as a stable, synthetic analog of PGE2 . The inherent chemical instability of native PGE2 and its primary metabolite, 13,14-dihydro-15-keto-PGE2, is well-documented, often requiring conversion to a more stable 11-deoxy bicyclic derivative for reliable quantitation via radioimmunoassay [1]. The 11-deoxy modification directly addresses this liability, providing a compound with enhanced stability for in vitro experimental workflows.

Stability profile
Class-level
Stable synthetic analog; PGE2 requires stabilization for reliable RIA quantitation.
May improve assay reproducibility; class-level inference, verify under specific conditions.
In vitro handling context; stability data for this analog not directly provided.
Compound stability Assay reproducibility Analytical chemistry

Optimal Use Cases for 11-deoxy PGE2: Where It Outperforms Native PGE2 and Other EP Agonists


Selective Activation of EP4 Receptor Signaling Pathways in Inflammation and Bone Research

Researchers investigating EP4-specific pathways in inflammation, bone healing, or cardiovascular function should prioritize 11-deoxy PGE2. Its high potency at EP4 (EC50 0.66 nM) and >3,000-fold selectivity over EP1 enable targeted pathway analysis without the confounding effects of pan-EP receptor activation seen with native PGE2. This is particularly valuable for dissecting the role of EP4 in osteoblast differentiation, immune cell modulation, and vasodilation.

In Vitro Studies of Airway Hyperresponsiveness and Bronchoconstriction

For ex vivo or in vitro models of airway reactivity, 11-deoxy PGE2 is the preferred tool compound due to its functional profile as a potent bronchoconstrictor. Its contractile effect on human respiratory smooth muscle (5-30x more potent than PGF2α) provides a robust positive control or experimental stimulus for studying airway tone, contrasting sharply with the bronchodilator effect of native PGE2. This makes it an essential reference compound for asthma and COPD research.

EP2-Mediated Functional Assays in Eosinophil and Vascular Biology

In assays evaluating EP2 receptor function, such as inhibition of PAF-induced eosinophil aggregation or vascular smooth muscle relaxation, 11-deoxy PGE1 (a close analog with shared selectivity) demonstrates superior potency compared to other EP2 agonists like butaprost [1][2]. Selecting 11-deoxy PGE2 or its related analogs ensures maximum assay sensitivity and a reliable signal, which is crucial for screening novel anti-inflammatory or vasoactive agents.

Reproducible In Vitro Pharmacology Requiring Stable Prostanoid Tools

Laboratories requiring consistent and reproducible results from in vitro prostanoid experiments should choose 11-deoxy PGE2 over native PGE2 due to its documented chemical stability [3]. The enhanced stability minimizes compound degradation during storage and assay incubation, leading to more accurate potency determinations and reducing the risk of experimental failure due to unknown changes in ligand concentration. This is a key factor for high-throughput screening and long-term mechanistic studies.

Application
Selection Property
Validation Focus
EP4 pathway signaling research
EP4 selectivity profile
Verify EP4 vs. EP1/2/3 pathway discrimination
Airway hyperresponsiveness models
Bronchoconstrictor potency context
Confirm contractile response vs. PGE2 reference
Eosinophil and vascular EP2 studies
EP2 agonist rank-order potency
Validate expected potency rank in target tissue
Reproducible in vitro prostanoid pharmacology
Chemical stability profile
Monitor compound integrity under assay conditions

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